

ML241 as a Chemical Probe for p97: An In-depth Technical Guide

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Compound of Interest

Compound Name: ML241

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Introduction

p97, also known as Valosin-Containing Protein (VCP), is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis. It is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair. Given its central role in pathways frequently dysregulated in cancer and neurodegenerative diseases, p97 has emerged as a compelling therapeutic target. **ML241** is a potent, selective, and reversible inhibitor of p97 ATPase activity, making it an invaluable chemical probe to dissect the complex biology of p97 and explore its therapeutic potential.

This technical guide provides a comprehensive overview of **ML241**, including its biochemical and cellular properties, detailed experimental protocols for its use, and a summary of its selectivity.

Biochemical and Cellular Activity of ML241

ML241 is a quinazoline-based compound that acts as an ATP-competitive inhibitor of p97. It exhibits potent inhibition of p97's ATPase activity and has been shown to selectively target the D2 ATPase domain of p97.

Quantitative Data Summary

Parameter	Value	Target	Assay Type	Reference
IC50	100 nM	p97 ATPase	Biochemical Assay	[1] [2]
Ki	0.35 μ M	p97	Biochemical Assay	
Cellular Potency	IC50 = 3.5 μ M	UbG76V-GFP stabilization	Cell-based Assay	
Cytotoxicity (HCT15)	GI50 = 53 μ M (24h), 13 μ M (72h)	HCT15 cells	Cell Viability Assay	
Cytotoxicity (SW403)	GI50 = 33 μ M (24h), 12 μ M (72h)	SW403 cells	Cell Viability Assay	

Experimental Protocols

p97 ATPase Activity Assay

This protocol is adapted from established methods to determine the in vitro potency of inhibitors against p97 ATPase.[\[1\]](#)

Materials:

- Purified p97 protein
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.5 mM DTT
- ATP solution
- ML241** (or other test compounds) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent
- 384-well white plates

Procedure:

- Prepare a solution of purified p97 in assay buffer.
- Add 5 μ L of the p97 solution to each well of a 384-well plate.
- Add 100 nL of **ML241** at various concentrations (typically a 10-point serial dilution) or DMSO (vehicle control) to the wells.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding 5 μ L of ATP solution to each well. The final ATP concentration should be at or near the K_m for p97.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each concentration of **ML241** and determine the IC50 value by fitting the data to a dose-response curve.

Cellular UbG76V-GFP Stabilization Assay

This cell-based assay is used to measure the inhibition of the p97-dependent ubiquitin-proteasome system.

Materials:

- Cells stably expressing a UbG76V-GFP reporter construct
- Cell culture medium
- **ML241** (or other test compounds) dissolved in DMSO
- 96-well black, clear-bottom plates
- Fluorescence plate reader

Procedure:

- Seed the UbG76V-GFP expressing cells into 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **ML241** or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 24 hours).
- Wash the cells with PBS.
- Measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 520 nm).
- Normalize the fluorescence intensity to cell viability if necessary (e.g., using a CellTiter-Glo® assay).
- Calculate the percentage of UbG76V-GFP stabilization for each concentration of **ML241** and determine the EC50 value.

Endoplasmic Reticulum-Associated Degradation (ERAD) Assay

This protocol outlines a cycloheximide (CHX) chase experiment to monitor the degradation of an ERAD substrate.

Materials:

- Cells expressing an ERAD substrate (e.g., TCR α -GFP)
- Cell culture medium
- Cycloheximide (CHX)
- **ML241** (or other test compounds) dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer)

- Antibodies against the ERAD substrate and a loading control (e.g., β -actin)
- SDS-PAGE and Western blotting reagents

Procedure:

- Plate the cells and allow them to adhere.
- Treat the cells with **ML241** or DMSO for a short period (e.g., 1-2 hours) to pre-inhibit p97.
- Add cycloheximide to the medium to block new protein synthesis. This is time point 0.
- Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6 hours).
- Lyse the cells and quantify the total protein concentration.
- Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a membrane.
- Perform Western blotting using antibodies against the ERAD substrate and the loading control.
- Quantify the band intensities and plot the level of the ERAD substrate over time to determine the degradation rate in the presence and absence of **ML241**.

Selectivity Profile of ML241

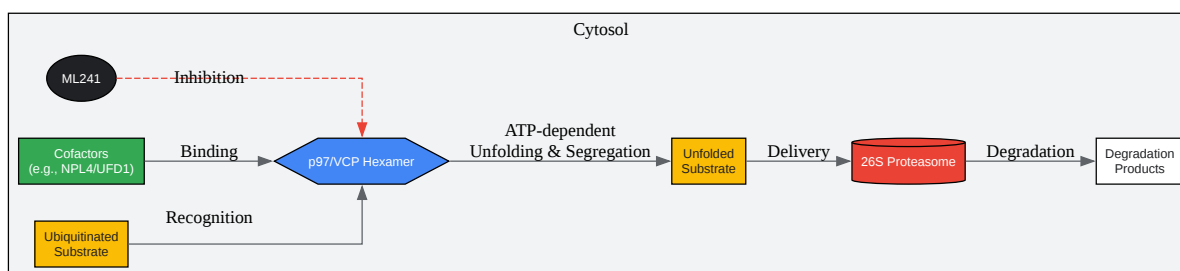
A critical aspect of a chemical probe is its selectivity. **ML241** has been profiled against a panel of kinases and has demonstrated a high degree of selectivity for p97.

Kinase Family	Number of Kinases Tested	% Inhibition at 10 μ M ML241
AGC	>60	<10% for most
CAMK	>40	<10% for most
CK1	7	<10%
CMGC	>60	<10% for most
STE	>40	<10% for most
TK	>90	<10% for most
TKL	>40	<10% for most
Atypical	>20	<10% for most

Data is a representative summary. For specific kinase inhibition values, refer to the primary literature.

Signaling Pathways and Experimental Workflows

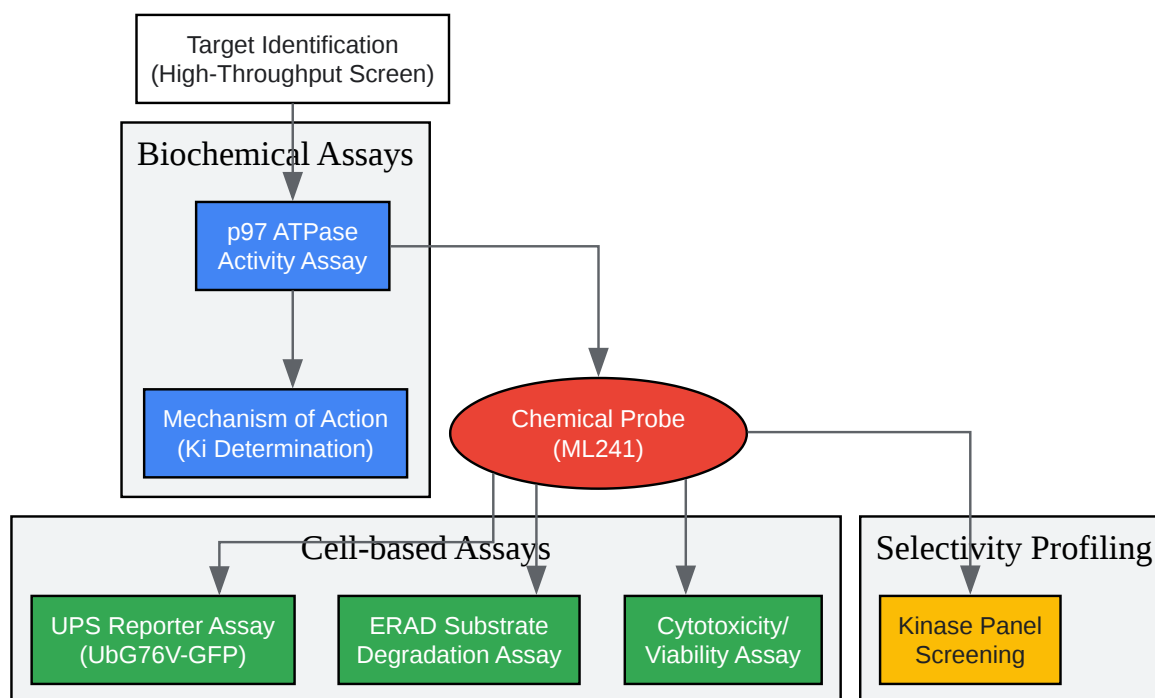
p97-Mediated Protein Degradation Pathway



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Caption: p97-mediated degradation of a ubiquitinated substrate.

Experimental Workflow for ML241 Characterization



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Caption: Workflow for the validation of **ML241** as a chemical probe.

Conclusion

ML241 is a well-characterized, potent, and selective chemical probe for the AAA+ ATPase p97. Its utility in both biochemical and cellular assays makes it an essential tool for researchers investigating the diverse roles of p97 in cellular physiology and disease. The data and protocols provided in this guide are intended to facilitate the effective use of **ML241** in advancing our understanding of p97 biology and in the development of novel therapeutics targeting this critical enzyme.

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References

- 1. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
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